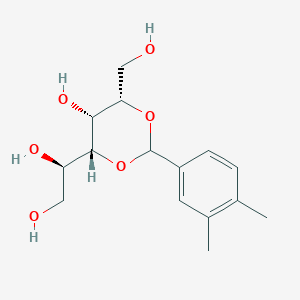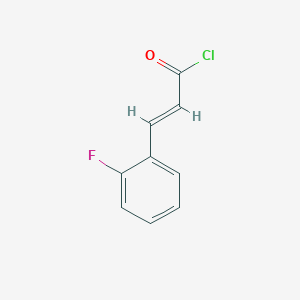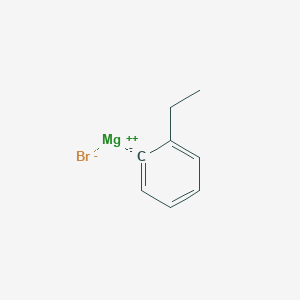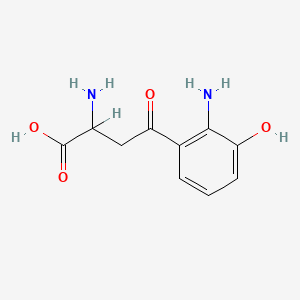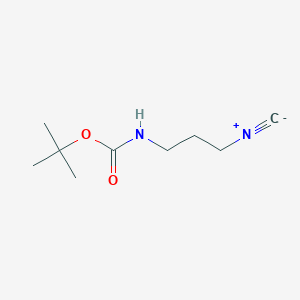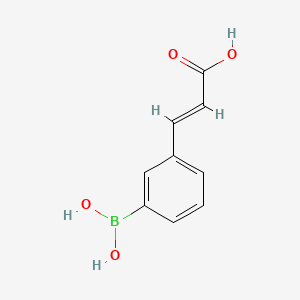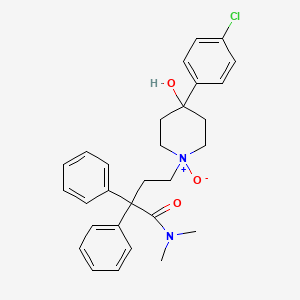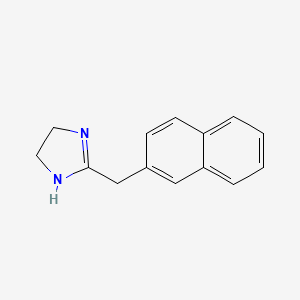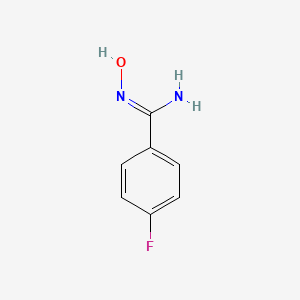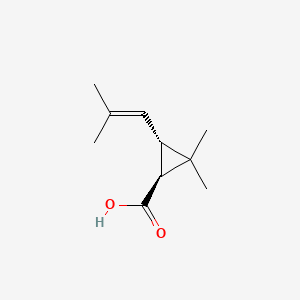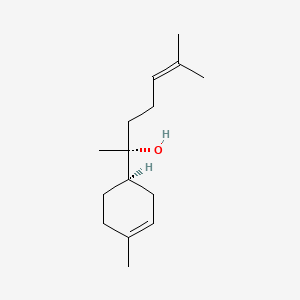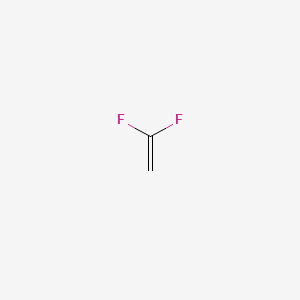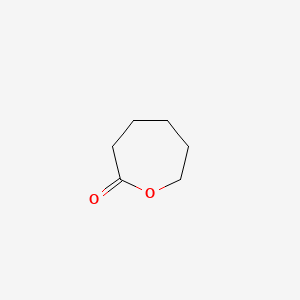
3-Methylcoumarin
描述
3-Methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, specifically, is characterized by the presence of a methyl group at the third position of the coumarin ring, which influences its chemical properties and biological activities.
作用机制
Target of Action
3-Methylcoumarin, like other coumarin derivatives, has been shown to interact with various biological targets. Coumarins have been identified as potential treatments for various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . .
Mode of Action
Coumarins in general are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various metabolic pathways. For instance, coumarins are derived from natural sources as phenylpropanoids via the basic biosynthetic pathway . Phenylalanine undergoes bioconversion to yield trans-cinnamic acid by the action of Phenylalanine Ammonia Lyase (PAL), which is then transformed to the key metabolite 40-coumaroyl-S-CoA .
Pharmacokinetics
It’s known that coumarins undergo a conjugation reaction catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .
Result of Action
Coumarins in general have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also been utilized to produce low-cost fluorescent materials .
Action Environment
The action of this compound, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence behavior of coumarins can be affected by the polarity of the microenvironment . .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylcoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . Another method involves the reaction of o-hydroxybenzaldehyde with methyl acetoacetate under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. For example, the use of metal catalysts such as palladium or copper in coupling reactions has been reported to improve the synthesis of coumarin derivatives . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions: 3-Methylcoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as selenium dioxide (SeO2) to form 3-formylcoumarin.
Substitution: Substitution reactions, such as halogenation, can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products:
科学研究应用
3-Methylcoumarin has a wide range of applications in scientific research:
相似化合物的比较
Coumarin: The parent compound, known for its pleasant aroma and use in perfumes and flavorings.
4-Methylcoumarin: Similar to 3-Methylcoumarin but with the methyl group at the fourth position, affecting its reactivity and biological activity.
7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. Its distinct methyl group position allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
属性
IUPAC Name |
3-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIIJFZJKFXOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031385 | |
| Record name | 3-Methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-82-1, 1333-47-7 | |
| Record name | 3-Methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylcoumarin (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PCU0P29Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylcoumarin?
A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.
Q2: What are some efficient synthetic routes for this compound?
A2: Several synthetic approaches to this compound exist, including:
- Microwave-assisted Baylis–Hillman reaction followed by cyclization and reduction: This method involves a rapid Baylis–Hillman reaction of substituted salicylaldehydes under microwave irradiation. Subsequent cyclization and reduction of the adducts using hydrogen iodide yield 3-methylcoumarins in high yields [].
- Reaction of salicylaldehyde with propionic anhydride: This classic approach utilizes anhydrous K2CO3 as a catalyst to facilitate the reaction and produce this compound [].
- Thermal rearrangement of α-(aryloxy)methylacrylic acids: This method exploits the thermal rearrangement of α-(aryloxy)methylacrylic acids to afford 3-methylcoumarins [, ].
- Copper(I)-catalyzed 3-position methylation of coumarins: This approach utilizes di-tert-butyl peroxide (DTBP) as both the oxidant and methyl source to achieve direct methylation of coumarins at the 3-position [].
Q3: Are there spectroscopic techniques to characterize this compound?
A3: Yes, various spectroscopic methods can characterize this compound, including UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide insights into its electronic structure and functional groups.
Q4: Can this compound undergo electroreductive coupling reactions?
A4: Yes, this compound can undergo electroreductive coupling with benzophenones in the presence of TMSCl. This reaction forms adducts at the 4-position of this compound as trimethylsilyl ethers, with the reaction proceeding stereoselectively to produce 3,4-cis-adducts [].
Q5: Has this compound been explored for biological applications?
A5: Yes, derivatives of this compound have shown promise in various biological applications:
- Photolabile protecting group: 6-Bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) is a photolabile protecting group for thiol caging. It undergoes efficient photocleavage upon one- or two-photon irradiation, enabling spatiotemporal control of thiol release in biological systems [].
- Fluorescent probe: Derivatives like 7-amino-3-methylcoumarin have been explored for their potential in biomolecule-targeted imaging applications [].
Q6: Are there any known natural sources of 3-methylcoumarins?
A6: Yes, 3,5-dimethylcoumarins, derivatives of this compound, have been isolated from the plant Chelonopsis praecox, Chelonopsis odontochila, and Chelonopsis pseudobracteata [].
Q7: Is there information available on the stability and formulation of this compound?
A7: While specific information about this compound's stability and formulation is limited in the provided abstracts, it's important to note that these aspects are crucial for its practical applications.
Q8: What are some promising areas for future research on this compound?
A8:
- Exploring the structure-activity relationship (SAR): Investigating how modifications to the this compound scaffold affect its biological activity, potency, and selectivity [, ].
- Developing novel synthetic methodologies: Discovering more efficient and environmentally benign methods for synthesizing this compound and its derivatives [, , ].
- Investigating its therapeutic potential: Evaluating the potential therapeutic benefits of this compound and its derivatives in various disease models [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


